molecular formula C14H21BO2S B1423309 4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane CAS No. 1414923-65-1

4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane

Cat. No. B1423309
M. Wt: 264.2 g/mol
InChI Key: INHVOEQSPJORCU-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane” is a chemical compound with the formula C12H17BO2 . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Chemical Reactions Analysis

This compound can potentially undergo various chemical reactions. For instance, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 . Its melting point is between 27-31°C, and it has a boiling point of 130°C/20mmHg . The compound also has a refractive index of 1.49 .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been synthesized and studied for its molecular structure. A study by Coombs et al. (2006) involved the rhodium-catalyzed hydroboration of allyl phenyl sulfone, characterizing the compound through X-ray diffraction. This research highlights the compound's crystalline structure and absence of significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).

Electrochemical Properties

  • Tanigawa et al. (2016) conducted electrochemical analyses of this compound, revealing its lower oxidation potential compared to organoborane. They demonstrated the compound's potential in anodic substitution reactions, leading to selectively substituted products (Tanigawa et al., 2016).

Synthesis of Derivatives and Biological Studies

  • Das et al. (2015) synthesized a series of novel derivatives of this compound, demonstrating potential applications in synthesizing boron-containing polyene systems for materials like LCD technology and as potential therapeutic agents for neurodegenerative diseases (Das et al., 2015).

Application in Fluorescent Probes and Materials

  • A study by Nie et al. (2020) involved designing a new 4-substituted pyrene derivative using this compound. They found it suitable for detecting H2O2 in living cells due to its sensitivity, selectivity, and fluorescent properties, indicating its use in developing novel functional materials (Nie et al., 2020).

Crystallographic and Conformational Analyses

  • Huang et al. (2021) performed crystallographic and conformational analyses on boric acid ester intermediates with benzene rings derived from this compound. Their findings contribute to understanding the molecular structures and physicochemical properties of these intermediates (Huang et al., 2021).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(methylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2S/c1-13(2)14(3,4)17-15(16-13)12-8-6-7-11(9-12)10-18-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHVOEQSPJORCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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